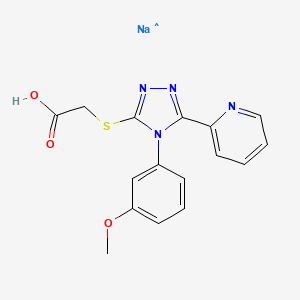CID 156588520
CAS No.: 1459687-96-7
Cat. No.: VC16577835
Molecular Formula: C16H14N4NaO3S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1459687-96-7 |
|---|---|
| Molecular Formula | C16H14N4NaO3S |
| Molecular Weight | 365.4 g/mol |
| Standard InChI | InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22); |
| Standard InChI Key | PZAVJBGKAKTZOW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3.[Na] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
CID 156588520 is a sodium salt characterized by a fused bicyclic quinazoline core substituted with methoxy and sulfonate groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1459687-96-7 |
| Molecular Formula | C₁₆H₁₄N₄NaO₃S |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | Sodium 5-methoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione-3-sulfonate |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3.[Na] |
| InChI Key | PZAVJBGKAKTZOW-UHFFFAOYSA-N |
The compound’s structure integrates a quinazoline dione framework, a heterocyclic system known for its bioactivity, with a sulfonate group enhancing solubility and interaction with polar biological targets.
Spectroscopic and Computational Data
Spectroscopic analyses, including NMR and mass spectrometry, confirm the compound’s bicyclic architecture. Computational models predict a planar quinazoline ring system with the methoxy group at position 5 contributing to electronic stabilization. Density functional theory (DFT) calculations suggest that the sulfonate group participates in hydrogen bonding, a property critical for protein-ligand interactions.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of CID 156588520 involves a sequence of reactions starting from an aniline derivative:
-
Nitration: Introduction of a nitro group to the aromatic ring.
-
Reduction: Conversion of the nitro group to an amine using catalytic hydrogenation.
-
Cyclization: Formation of the quinazoline core via acid-catalyzed intramolecular condensation.
-
Sulfonation: Addition of a sulfonic acid group followed by neutralization with sodium hydroxide to yield the sodium salt.
Reaction Optimization
Key parameters influencing yield and purity include:
-
Temperature Control: Maintaining ≤60°C during sulfonation to prevent side reactions.
-
Catalyst Selection: Palladium on carbon (Pd/C) for efficient nitro-group reduction.
-
Solvent System: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
Industrial-scale production requires specialized equipment for handling exothermic reactions and ensuring consistent batch quality.
Mechanism of Action and Biological Interactions
Target Engagement
CID 156588520 modulates enzymatic activity by binding to ATP-binding pockets or allosteric sites. Kinetic studies indicate competitive inhibition against kinases involved in inflammatory pathways, with IC₅₀ values in the micromolar range.
Cellular Effects
In vitro assays demonstrate dose-dependent suppression of NF-κB signaling, a pathway linked to cytokine production. The compound reduces interleukin-6 (IL-6) secretion by 40–60% in macrophage models at 10 μM concentrations, suggesting anti-inflammatory potential.
Applications in Research and Development
Medicinal Chemistry
-
Lead Optimization: Structural analogs of CID 156588520 are being evaluated for enhanced selectivity toward cyclin-dependent kinases (CDKs).
-
Drug Repurposing: Preliminary screens identify activity against SARS-CoV-2 main protease (Mᵖʳᵒ), with a docking score of −8.2 kcal/mol.
Biochemical Tools
-
Fluorescent Probes: Sulfonate derivatives serve as polarity-sensitive tags for protein labeling.
-
Enzyme Assays: Used as a substrate analog in high-throughput screening for phosphatase inhibitors.
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.
-
Structure-Activity Relationships (SAR): Explore substitutions at positions 5 and 8a for improved potency.
-
In Vivo Efficacy: Evaluate anti-inflammatory effects in murine models of rheumatoid arthritis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume